molecular formula C27H36N2O6 B10823478 Conglobatin B

Conglobatin B

Cat. No.: B10823478
M. Wt: 484.6 g/mol
InChI Key: ZSFACGJIQJJPDW-MWWGJRGRSA-N
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Description

Conglobatin B is a bacterial metabolite produced by the strain of Streptomyces MST-91080. It is a cytotoxic analogue of the C2-symmetric macrodiolide conglobatin. This compound has shown significant anticancer activity, particularly against the NS-1 mouse myeloma cell line.

Preparation Methods

Synthetic Routes and Reaction Conditions: Conglobatin B is synthesized through a biosynthetic pathway involving the addition of three successive methylmalonyl-CoA extender units to the conglobatin monomer. The altered methyl positions suggest a deviation from the published biosynthetic pathway .

Industrial Production Methods: The industrial production of this compound involves the fermentation of the Streptomyces MST-91080 strain under controlled conditions. The fermentation broth is then extracted and purified to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Conglobatin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s macrodiolide skeleton allows for diverse chemical modifications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .

Major Products: The major products formed from these reactions include various methylated and hydroxylated derivatives of this compound, which exhibit different biological activities .

Scientific Research Applications

Conglobatin B has several scientific research applications:

    Chemistry: Used as a model compound for studying macrodiolide synthesis and modification.

    Biology: Investigated for its cytotoxic effects on various cell lines, particularly cancer cells.

    Medicine: Explored as a potential anticancer agent due to its selective cytotoxicity against myeloma cells.

    Industry: Utilized in the development of new antibiotics and anticancer drugs

Mechanism of Action

Conglobatin B exerts its effects through a mechanism involving the inhibition of cellular processes in cancer cells. It targets specific molecular pathways, leading to cell cycle arrest and apoptosis. The compound’s oxazole ring plays a crucial role in its anticancer activity .

Comparison with Similar Compounds

  • Conglobatin
  • Conglobatins C, D, and E
  • Elaiophylins
  • Halichoblelides
  • Efomycins

Uniqueness: Conglobatin B is unique due to its specific methylation pattern on the macrodiolide skeleton, which differentiates it from other conglobatins. This unique structure contributes to its potent cytotoxic activity against myeloma cells .

Properties

Molecular Formula

C27H36N2O6

Molecular Weight

484.6 g/mol

IUPAC Name

(3E,5R,7S,8S,11E,15S,16S)-3,5,7,11,15-pentamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

InChI

InChI=1S/C27H36N2O6/c1-17-9-20(4)25(12-23-14-29-16-33-23)35-26(30)19(3)8-6-7-18(2)24(11-22-13-28-15-32-22)34-27(31)21(5)10-17/h8,10,13-18,20,24-25H,6-7,9,11-12H2,1-5H3/b19-8+,21-10+/t17-,18+,20+,24+,25+/m1/s1

InChI Key

ZSFACGJIQJJPDW-MWWGJRGRSA-N

Isomeric SMILES

C[C@H]1CC/C=C(/C(=O)O[C@H]([C@H](C[C@H](/C=C(/C(=O)O[C@H]1CC2=CN=CO2)\C)C)C)CC3=CN=CO3)\C

Canonical SMILES

CC1CCC=C(C(=O)OC(C(CC(C=C(C(=O)OC1CC2=CN=CO2)C)C)C)CC3=CN=CO3)C

Origin of Product

United States

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